3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C₁₇H₂₆O₃ and a molecular weight of 278.39 g/mol. It appears as a white to almost white crystalline powder and has a melting point ranging from 172 °C to 176 °C . This compound is notable for its antioxidant properties and is often utilized in various industrial applications, particularly in plastics and polymers.
As mentioned earlier, TBHQ acts as a free radical scavenger due to its reactive hydrogen atom on the hydroxyl group. Free radicals are highly reactive molecules with an unpaired electron, causing damage to cells by initiating chain reactions. By donating a hydrogen atom, TBHQ neutralizes the free radical and prevents further damage.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (3-(3,5-DTBPP) acid) is a chemical compound belonging to the class of synthetic phenolic antioxidants (SPAs). SPAs are widely used in various industrial applications, including in plastics, rubber, and lubricants []. Recent research suggests that 3-(3,5-DTBPP) acid may serve as a potential biomarker for human exposure to SPAs.
These reactions are essential for modifying the compound for specific applications or enhancing its properties.
Research indicates that 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid exhibits significant antioxidant activity. This property makes it a valuable compound in preventing oxidative stress-related damage in biological systems. Additionally, it has been studied for its potential protective effects against various diseases linked to oxidative stress, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid typically involves the following methods:
These methods allow for the efficient production of this compound in laboratory settings .
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is primarily used as an antioxidant additive in various materials, including:
Its versatility makes it an important compound in both industrial and consumer products .
Studies on the interactions of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid with other substances have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. This property is crucial in applications where oxidative stability is desired. Additionally, its interactions with biological membranes have been explored, indicating potential protective effects against cellular damage caused by oxidative stress .
Several compounds share structural similarities or functional properties with 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Contains an aldehyde instead of a carboxylic acid | Used in organic synthesis and as a reagent |
Butylated hydroxytoluene (BHT) | Contains two aromatic rings with hydroxyl groups | Widely used as a food preservative |
2,6-Di-tert-butyl-4-methylphenol | Similar antioxidant properties | Commonly used in rubber and petroleum products |
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)thiazole | Incorporates a thiazole ring | Exhibits antimicrobial properties |
The uniqueness of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid lies in its specific combination of antioxidant activity and structural characteristics that make it particularly effective as an additive in various applications .
Fenozan acid originated from mid-20th-century efforts to stabilize polymers against thermal degradation. Its parent antioxidants, such as tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO1010), were first commercialized in the 1960s for polyolefin stabilization. The compound itself gained recognition in the 1990s when metabolic studies identified it as a hydrolysis product of esterified SPAs in biological systems. Early industrial synthesis routes involved Michael addition of methyl acrylate to 2,6-di-tert-butylphenol followed by transesterification, with modern methods optimizing purity through recrystallization.
As a monofunctional phenolic acid, fenozan acid provides insights into structure-activity relationships (SAR) for radical scavenging. The tert-butyl groups at the 3,5-positions create steric hindrance that prolongs antioxidant efficacy by shielding the phenolic -OH group from premature oxidation. Comparative studies show its hydrogen atom transfer (HAT) capacity exceeds that of gallic acid in non-polar media but underperforms in aqueous systems. This dichotomy has driven research into hybrid antioxidant systems combining fenozan derivatives with hydrophilic counterparts.
Fenozan acid is classified under the OECD Organic Functional Group: Substituted Phenols (UVCB-41). Its metabolism occurs via hepatic esterase-mediated cleavage of parent SPAs like AO1010 and AO1024, followed by renal excretion. Key characteristics include:
Property | Fenozan Acid | Parent SPA (AO1010) |
---|---|---|
Molecular Weight | 278.39 g/mol | 1177.71 g/mol |
LogP (Octanol-Water) | 5.2 | 12.8 |
Urinary Detection | Direct (0.69–10.2 ng/mL) | Undetectable (Metabolized) |
This metabolic profile positions fenozan acid as a critical biomarker for tracking human exposure to SPAs in epidemiological studies.
Fenozan acid belongs to the hydrocinnamic acid subclass of phenylpropanoids, distinguished by:
Recent studies have explored its role in non-enzymatic peroxidation inhibition, showing 83% lipid peroxidation suppression at 50 μM in vitro.
The liberation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid from polymeric SPAs occurs via enzymatic hydrolysis mediated by esterases and amidases. In vitro experiments with rat liver microsomes demonstrate that AO1010 undergoes sequential cleavage of its four ester bonds, releasing four equivalents of fenozan acid per molecule [3] [5]. Similarly, AO1024 hydrolysis proceeds through scission of the hydrazine-linked amide bonds, yielding two fenozan acid molecules [3] [5]. The reaction kinetics follow Michaelis-Menten parameters with $$ V_{max} $$ values of 12.4 ± 1.8 nmol/min/mg protein for AO1010 and 8.7 ± 1.2 nmol/min/mg protein for AO1024 [5].
Parent Compound | Bond Type Cleaved | Fenozan Acid Yield | Enzymatic System |
---|---|---|---|
AO1010 | Ester | 4 mol/mol | Carboxylesterases |
AO1024 | Amide | 2 mol/mol | Amidases |
In vivo rat studies using 14C-labeled AO1010 show rapid conversion to fenozan acid within 2–4 hours post-administration [3] [5]. Bile-duct cannulated models reveal 78% of the administered dose appears in bile as fenozan acid glucuronide, while urine contains 12% as free acid [5]. The metabolic pathway involves:
AO1024 exhibits slower metabolism compared to AO1010, with peak urinary fenozan acid concentrations occurring at 6–8 hours post-dosing [3]. Mass balance studies demonstrate 65% recovery in urine (primarily conjugated) and 22% in feces [5]. The delayed clearance correlates with AO1024’s higher logP value (5.2 vs. AO1010’s 4.1), which increases tissue distribution [3] [6].
UGT1A9 and UGT2B7 isoforms catalyze fenozan acid glucuronidation at the carboxylic acid group [7]. Kinetic analyses show $$ K_m $$ values of 48.3 ± 6.2 μM for UGT1A9 and 112.4 ± 15.7 μM for UGT2B7 [7]. Human liver microsome studies indicate glucuronide formation accounts for 89 ± 7% of total Phase II metabolism [7].
Three complementary methodologies characterize fenozan acid conjugation:
Sprague-Dawley rats exhibit species-specific metabolic patterns:
Parameter | Rat Model | Human Data |
---|---|---|
Urinary excretion | 12% free acid | 0.69 ng/mL free |
Conjugation ratio | 6.5:1 (conj:free) | 14.8:1 |
Half-life | 2.3 h | 5.8 h |
These differences necessitate cautious extrapolation to human exposure scenarios [3] [5].
Three-tiered analytical approaches validate fenozan acid detection:
Fenozan acid’s metabolic interactions extend beyond direct conjugation pathways:
Indoor environmental sampling for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid employs multiple analytical approaches to characterize exposure pathways and contamination levels. Research has established that this compound, commonly known as fenozan acid, serves as a stable metabolite of synthetic phenolic antioxidants widely used in polymer materials [1] [2].
Advanced liquid chromatography-tandem mass spectrometry methodologies utilizing atmospheric pressure chemical ionization have demonstrated enhanced sensitivity for environmental sample analysis. These improved methods achieve detection limits of 1.1 ng/g in indoor dust samples, representing a 260-fold improvement over traditional electrospray ionization techniques [3]. The implementation of trap column systems successfully eliminates background contamination issues that previously hampered accurate quantification at trace levels.
Indoor air sampling protocols incorporate both passive and active collection techniques. Passive sampling devices allow for long-term monitoring of airborne concentrations, while active sampling methods provide time-integrated exposure assessments. Sample preparation typically involves solid-phase extraction procedures optimized for phenolic compounds, followed by instrumental analysis using validated chromatographic methods [3].
Dust sampling methodologies follow standardized protocols for residential and commercial environments. Collection procedures utilize vacuum sampling of settled dust from horizontal surfaces, with particular attention to areas with high polymer material content. Sample homogenization and extraction procedures employ solvent systems specifically selected for phenolic antioxidant recovery [1] [3].
Outdoor environmental fate research for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has revealed complex degradation pathways and persistence characteristics. Environmental fate studies using radiocarbon-labeled compounds demonstrate that photooxidative degradation represents the primary removal mechanism in outdoor environments [4].
Abiotic degradation studies conducted under controlled photooxidation conditions at catalytic surfaces show the highest mineralization rates among all tested degradation pathways. This photochemical transformation represents the most effective natural attenuation process for this compound in outdoor environments [4]. The photodegradation process results in complete mineralization under optimal light conditions, indicating low environmental persistence when subjected to direct photolysis.
Soil mobility studies indicate limited transport potential due to strong sorption characteristics. The compound exhibits low mobility in soil systems, with partition coefficients suggesting preferential binding to organic matter fractions. This sorption behavior results in reduced leaching potential and limited groundwater contamination risk [4].
Atmospheric fate modeling indicates that 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid exhibits moderate atmospheric persistence. The compound undergoes hydroxyl radical-initiated oxidation in the atmosphere, with estimated half-lives ranging from several days to weeks depending on atmospheric conditions and photochemical activity [5].
Migration studies from polyester-based coatings have identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a significant non-intentionally added substance released from food contact materials. European Food Safety Authority evaluations indicate that this compound migrates from polyester coatings at levels requiring regulatory assessment [6] [7].
Controlled migration experiments using standardized food simulants demonstrate measurable release rates from polyester-based can coatings. Migration testing protocols employ various simulants including aqueous solutions, acidic media, and lipophilic solvents to represent different food contact scenarios. The migration levels observed necessitate specific migration limits not exceeding 0.05 mg/kg food for consumer safety [6] [7].
Temperature-dependent migration studies reveal increased release rates at elevated temperatures typical of food processing and storage conditions. Accelerated migration testing at 40°C and 60°C provides kinetic data for modeling real-world exposure scenarios. These studies demonstrate that thermal processing significantly enhances migration potential from polyester coatings [8].
Time-dependent migration experiments establish the relationship between contact duration and compound release. Extended contact periods result in progressively higher migration levels, with equilibrium typically achieved within 10-30 days depending on coating composition and storage conditions [8].
Polymer material release investigations have documented widespread liberation of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid from various plastic matrices. Release studies conducted with polypropylene materials demonstrate measurable compound migration under typical use conditions [4].
Extraction studies using multiple solvent systems reveal the compound's presence in various polymer formulations. Sequential extraction procedures employing increasingly polar solvents provide comprehensive release profiles from different polymer types. These investigations indicate that release rates vary significantly based on polymer composition and processing conditions [4].
Weathering studies examining polymer degradation under environmental conditions show enhanced release of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid from aged materials. Ultraviolet exposure and thermal cycling accelerate polymer matrix degradation, resulting in increased compound availability for environmental release [4].
Mechanical stress testing demonstrates that physical deformation of polymer materials increases release rates. Flexing, stretching, and compression of polymer samples result in accelerated migration of the compound, indicating that mechanical wear during normal use contributes to environmental exposure [4].
Urinary biomarker development for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has established this compound as a reliable indicator of human exposure to synthetic phenolic antioxidants. Comprehensive validation studies demonstrate the compound's utility as a biomarker for assessing population exposure to polymer-derived antioxidants [1] [2].
Metabolic pathway investigations using controlled animal studies reveal that 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid represents the primary urinary metabolite of various synthetic phenolic antioxidants. Rat metabolism studies with representative antioxidant compounds demonstrate consistent conversion to this acid metabolite, validating its role as a biomarker [1] [2].
Analytical method development for urinary analysis incorporates both direct analysis and enzymatic hydrolysis procedures. Beta-glucuronidase treatment significantly enhances detection rates, increasing from 88% to 98% of samples, with corresponding concentration increases from 0.69 ng/mL to 10.2 ng/mL geometric mean levels [1] [2].
Method validation parameters include precision, accuracy, detection limits, and matrix effects. Liquid chromatography-tandem mass spectrometry methods achieve detection limits suitable for population biomonitoring, with coefficient of variation values below 15% for quality control samples [1] [2].
Population studies of biological sample prevalence reveal widespread human exposure to 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid across diverse demographic groups. Initial biomonitoring studies using United States population samples demonstrate detection frequencies of 88% before enzymatic hydrolysis and 98% after hydrolysis [1] [2].
Demographic analysis of exposure patterns indicates consistent detection across age groups, with geometric mean concentrations of 0.69 ng/mL in unconjugated form and 10.2 ng/mL following enzymatic treatment. These findings suggest ubiquitous exposure to synthetic phenolic antioxidants in the general population [1] [2].
Temporal exposure assessments examine concentration variations over time within individual subjects. Repeat sampling studies indicate relatively stable excretion patterns, supporting the compound's utility as a chronic exposure biomarker rather than acute exposure indicator [1] [2].
Geographic variation studies compare exposure levels across different regions and populations. Preliminary investigations suggest similar exposure patterns in developed countries, likely reflecting widespread use of synthetic phenolic antioxidants in consumer products and food packaging materials [1] [2].
Environmental sample analysis for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid employs multiple analytical platforms optimized for different sample matrices and concentration ranges. Liquid chromatography-tandem mass spectrometry represents the primary analytical approach, with method variations tailored to specific environmental media [3].
Atmospheric pressure chemical ionization techniques provide enhanced sensitivity compared to electrospray ionization methods. The 260-fold improvement in detection sensitivity achieved through atmospheric pressure chemical ionization enables accurate quantification in environmental samples with low contamination levels [3].
Sample preparation protocols utilize solid-phase extraction procedures specifically optimized for phenolic compounds. Extraction efficiency studies demonstrate recovery rates exceeding 80% for most environmental matrices, with method blanks consistently below detection limits [3].
Quality assurance procedures incorporate multiple levels of quality control including method blanks, matrix spikes, and replicate analyses. Analytical uncertainty assessment includes both precision and accuracy components, with total uncertainty typically below 25% for environmental samples [3].
Population-based exposure modeling research integrates environmental occurrence data with human activity patterns to estimate exposure distributions across demographic groups. These models incorporate multiple exposure pathways including inhalation, dermal contact, and dietary ingestion [1] [2].
Probabilistic exposure models utilize Monte Carlo simulation techniques to account for variability and uncertainty in exposure parameters. Input distributions for environmental concentrations, intake rates, and physiological parameters generate population exposure estimates with associated confidence intervals [1] [2].
Biomarker-based exposure validation compares modeled exposure estimates with measured urinary concentrations. This validation approach provides critical verification of model accuracy and identifies potential exposure pathways not captured in environmental monitoring data [1] [2].
Irritant